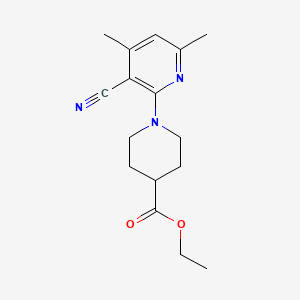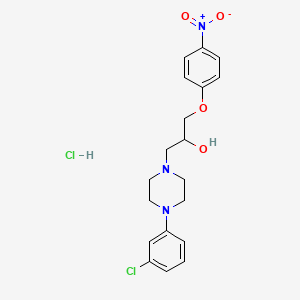
(E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
The compound "(E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide" and its derivatives have been a focal point in the synthesis of novel compounds with significant scientific interest. A study by Fahim, Elshikh, and Darwish (2019) explored the synthesis of pyrimidiopyrazole derivatives, showcasing their noteworthy in vitro antitumor activity against HepG2 cell lines. This research emphasizes the compound's potential in cancer therapy, backed by molecular docking and DFT studies to analyze molecular structures and stability (Fahim et al., 2019).
Crystal Structure Analysis
Prabhuswamy et al. (2016) synthesized a related compound and analyzed its crystal structure using X-ray diffraction. The research reveals the compound's intricate molecular arrangements and intermolecular interactions, contributing to a deeper understanding of its chemical properties and potential applications in material science (Prabhuswamy et al., 2016).
Heterocyclic Synthesis
Bondock, Tarhoni, and Fadda (2014) explored the reactivity of a closely related enaminonitrile compound, demonstrating its utility in synthesizing a wide array of heterocyclic compounds. This highlights the versatility of this chemical moiety in creating pharmacologically active compounds and its significance in medicinal chemistry (Bondock et al., 2014).
Antimicrobial Applications
A study by Elmagd et al. (2017) employed thiosemicarbazide derivatives as precursors for synthesizing target heterocyclic compounds, including a compound closely related to the one . These compounds were assessed for their antimicrobial activity, showcasing the potential of such structures in developing new antimicrobial agents (Elmagd et al., 2017).
Structural and Molecular Insights
Kranjc, Juranovič, Kočevar, and Perdih (2012) focused on the crystal structure of related compounds, detailing the molecular geometry and intermolecular interactions. This work is crucial for understanding the physical and chemical properties of these compounds, which can be pivotal in designing materials with specific attributes (Kranjc et al., 2012).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-18-5-3-15(11-19(18)26-2)4-6-20(24)22-17-12-21-23(14-17)13-16-7-9-27-10-8-16/h3-6,11-12,14,16H,7-10,13H2,1-2H3,(H,22,24)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXCYLPYAMTJKY-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CN(N=C2)CC3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN(N=C2)CC3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2370143.png)





![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)




![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)
